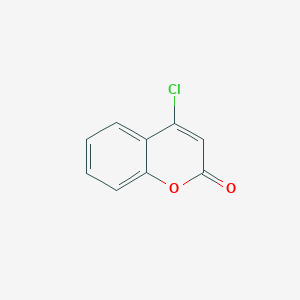

4-Chloro-2H-1-benzopyran-2-one

Vue d'ensemble

Description

4-Chloro-2h-chromen-2-one is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. The presence of a chlorine atom at the fourth position of the benzopyran ring system distinguishes 4-Chloro-2h-chromen-2-one from other benzopyran derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-chloro-2H-chromen-2-one exhibit notable antimicrobial properties. For instance, a study synthesized novel compounds based on this structure and evaluated their efficacy against various bacterial and fungal strains. The results indicated that these compounds showed moderate to good antimicrobial activity compared to standard drugs, suggesting their potential as therapeutic agents in treating infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound Code | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |

|---|---|---|---|

| V-1a | E. coli, S. typhi | A. niger, P. spp. | Moderate |

| V-1b | B. megaterium | A. flavus | Good |

Antitumor Properties

The compound has also been investigated for its antitumor activities. Research indicates that 4-chloro-2H-chromen-2-one derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). These compounds were found to induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Table 2: Antitumor Activity Against Human Cell Lines

| Compound Code | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| V-1c | HepG2 | 15 |

| V-1d | MCF-7 | 20 |

Antioxidant Activity

In addition to antimicrobial and antitumor properties, derivatives of 4-chloro-2H-chromen-2-one have shown significant antioxidant activity. This is particularly relevant in combating oxidative stress-related diseases. The synthesized compounds were tested using various assays (e.g., DPPH radical scavenging assay), demonstrating their ability to neutralize free radicals effectively .

Synthetic Chemistry Applications

The synthesis of 4-chloro-2H-chromen-2-one derivatives involves several methodologies that are valuable in synthetic chemistry. For example, the reaction of this compound with different nucleophiles has been utilized to create a variety of functionalized coumarins with enhanced biological activities. These synthetic strategies are critical for developing new drugs and materials .

Table 3: Synthetic Methods for Derivatives

| Methodology | Description |

|---|---|

| Microwave-assisted synthesis | Facilitates rapid reaction under mild conditions |

| Copper-catalyzed reactions | Enhances yield and selectivity |

| Schiff base formation | Allows modification of biological properties |

Mécanisme D'action

Target of Action

4-Chloro-2H-1-benzopyran-2-one, also known as a coumarin derivative, has been found to exhibit significant antioxidant potential . The primary targets of this compound are oxidative stress-related pathways in the body .

Mode of Action

The compound interacts with its targets by inhibiting oxidative stress . This is achieved through the scavenging of free radicals, which are harmful compounds that can cause damage to cells and tissues in the body .

Biochemical Pathways

It is known that the compound’s antioxidant activity plays a crucial role in its mechanism of action . By scavenging free radicals, the compound helps to prevent oxidative damage to cells and tissues, which can lead to various disease conditions .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress in the body . This can potentially lead to a decrease in the risk of developing various diseases associated with oxidative damage, such as cardiovascular diseases, neurodegenerative diseases, and certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, parameters such as solvent, water content, and temperature can affect the enzymatic chemoselectivity of the compound

Analyse Biochimique

Biochemical Properties

Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Coumarin derivatives have been reported to exhibit significant biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coumarin derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 4-Chloro-2h-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts such as sulfuric acid, trifluoroacetic acid, or phosphorous pentoxide . Another method involves the Knoevenagel condensation followed by intramolecular cyclization, using catalysts like zinc chloride or titanium tetrachloride . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

4-Chloro-2h-chromen-2-one undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

4-Chloro-2h-chromen-2-one can be compared with other benzopyran derivatives, such as:

Coumarin (2H-1-benzopyran-2-one): Lacks the chlorine atom at the fourth position and is widely used in perfumes and as an anticoagulant.

6-Chloro-2H-1-benzopyran-2-one: Similar structure but with the chlorine atom at the sixth position, exhibiting different chemical and biological properties.

3,4-Dihydro-2H-1-benzopyran-2-one: A reduced form of benzopyran with different reactivity and applications.

The unique positioning of the chlorine atom in 4-Chloro-2h-chromen-2-one imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

4-Chloro-2H-chromen-2-one, also known as 4-chloro-coumarin, is a compound that belongs to the coumarin family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of 4-chloro-2H-chromen-2-one, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

4-Chloro-2H-chromen-2-one can be synthesized through various methods, including the reaction of salicylaldehyde with chloroacetic acid in the presence of a base. This compound serves as a precursor for numerous derivatives that enhance its biological activity. The structural modifications of this compound have been extensively studied to optimize its pharmacological effects.

Anticancer Activity

Research has shown that 4-chloro-2H-chromen-2-one exhibits significant anticancer properties. A study by Anthony et al. (2007) demonstrated that derivatives of this compound induce apoptosis in cancer cells by interacting with tubulin at colchicine binding sites, inhibiting polymerization and leading to G2/M cell-cycle arrest . Further investigations revealed that these compounds activate caspase pathways, promoting DNA fragmentation and reducing cell invasion and migration .

Table 1: Summary of Anticancer Studies on 4-Chloro-2H-chromen-2-one Derivatives

| Study Reference | Cell Line Tested | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anthony et al. (2007) | Various cancer cell lines | Tubulin interaction | Induces apoptosis via caspase activation |

| Alblewi et al. (2019) | DU-145 prostate cancer cells | Caspase pathway activation | Significant reduction in cell migration |

| Luque-Agudo et al. (2019) | MCF-7 breast cancer cells | G2/M arrest | Enhanced cytotoxicity compared to controls |

Antimicrobial Activity

The antimicrobial potential of 4-chloro-2H-chromen-2-one has been documented in several studies. For instance, Barasara et al. (2018) synthesized various derivatives from this compound and evaluated their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antimicrobial activity compared to standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity of 4-Chloro-2H-chromen-2-one Derivatives

| Compound Name | Bacterial Strain Tested | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-Butylamino-chromen-2-one | Staphylococcus aureus | Bacteriostatic/Bactericidal | 1 mg/mL |

| 4-(Phenylselanyl)-2H-chromen-2-one | E. coli | Bacteriostatic/Bactericidal | 3 mg/mL |

| 4-Chloro-coumarin Derivative A | Klebsiella pneumoniae | Bactericidal | 5 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of 4-chloro-2H-chromen-2-one have also been explored. A study focused on the formulation of a nanoencapsulated version of a related compound (4-(Phenylselanyl)-2H-chromen-2-one) demonstrated significant antinociceptive effects in animal models. The research indicated that both free and nanoencapsulated forms exhibited prolonged anti-inflammatory effects in pain models .

Case Study: Pain Management

In a recent study, researchers investigated the efficacy of nanoencapsulated forms of coumarin derivatives for pain management. The results showed that these formulations significantly reduced pain responses in mice without notable toxicity, suggesting their potential use in clinical applications for managing pain and inflammation .

Propriétés

IUPAC Name |

4-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYJFRSDLEQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170457 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-88-8 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17831-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the length of the dithiol chain influence the structure of the resulting spirocyclic Meisenheimer complexes?

A1: The research investigates the reaction of 4-chloro-3-nitro-2H-1-benzopyran-2-one with both 1,3-propanedithiol and 1,4-butanedithiol [, ]. The findings indicate that the length of the dithiol chain directly impacts the structure of the resulting spirocyclic Meisenheimer complex. While both dithiols lead to spirocycle formation, the ring size of the spirocycle differs depending on whether 1,3-propanedithiol (forming a smaller ring) or 1,4-butanedithiol (forming a larger ring) is used. This highlights the influence of steric factors on the reaction outcome.

Q2: What can you tell us about the reactivity of these spirocyclic Meisenheimer complexes?

A2: While the provided abstracts do not detail the specific reactivity of the formed spirocyclic Meisenheimer complexes, they emphasize that the research investigates how the chain length of the dithiol impacts the complexes' reactivity [, ]. This suggests that the different ring sizes and steric environments within the formed spirocycles likely lead to variations in their stability and subsequent reactivity with other chemical species. Further investigation into the full publications would be needed to explore the specific reactivity patterns observed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.